molecular formula C7H5NO B7761442 Phenyl isocyanate CAS No. 286012-94-0

Phenyl isocyanate

Cat. No.: B7761442
CAS No.: 286012-94-0
M. Wt: 125.077 g/mol
InChI Key: DGTNSSLYPYDJGL-ZXJNGCBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl isocyanate appears as a colorless liquid. About the same density as water. Very toxic by ingestion, inhalation or skin absorption. Very irritating to skin, eyes and mucous membranes.
This compound is an isocyanate composed of a benzene ring bearing a single isocyanato substituent. It has a role as a hapten and an allergen. It is a member of isocyanates and a member of benzenes.

Scientific Research Applications

  • Reactivity with Glutathione : Phenyl isocyanate reacts with glutathione, forming three adducts. These reactions were studied using ultra-performance liquid chromatography/electrospray ionization mass spectrometry and nuclear magnetic resonance, providing insights into its potential reactivity with other nucleophiles in the body (Johansson Mali'n, Lindberg, & Åstot, 2014).

  • Industrial Applications : It's used in the production of pesticides, paint, photographic industries, pharmaceuticals, optical brighteners, textile additives, softeners, and as a test reagent for diamines and alcohols. Also found as an impurity in diphenylmethane-4,4'-diisocyanate (MDI) during the production process [(this compound MAK Value Documentation, 2002).

  • Protein Modification : this compound is valuable for introducing new groups into proteins under mild conditions. This has been particularly studied with insulin (Hopkins & Wormall, 1934).

  • Sensitization Potential : As a chemical sensitizer, this compound can induce both cellular and humoral immune responses, suggesting its role in sensitization potential of commercial products where it is a trace contaminant (Karol & Kramarik, 1996).

  • Curtius Rearrangement : Involved in the Curtius rearrangement, this compound has been shown to produce phenyl cyanate along with itself during the photochemical rearrangement of benzoyl azide (Wentrup & Bornemann, 2005).

  • Li-ion Batteries Performance : Aromatic isocyanates like this compound can improve the performance of Li-ion batteries by reducing initial irreversible capacities during the formation of the solid electrolyte interface on a graphite surface (Zhang, 2006).

  • Reactivity with Insulin and Other Proteins : this compound is known to react with insulin and other proteins, leading to the inactivation of insulin due to the reaction between the isocyanate and the free amino-groups of the insulin (Gaunt, Higgins, & Wormall, 1935).

  • Inactivation of Prolactin : The compound has been used to mask the free amino groups of protein molecules without significant damage, as in the case of prolactin inactivation (Bottomley & Folley, 1940).

Properties

{ "Design of the Synthesis Pathway": "Phenyl isocyanate can be synthesized by the reaction of aniline with phosgene.", "Starting Materials": ["Aniline", "Phosgene"], "Reaction": [ "Add aniline to a reaction flask", "Add phosgene to the reaction flask slowly while stirring", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Dry the product using anhydrous sodium sulfate", "Purify the product by distillation or recrystallization" ] }

CAS No.

286012-94-0

Molecular Formula

C7H5NO

Molecular Weight

125.077 g/mol

IUPAC Name

isocyanato(1,2,3,4,5,6-13C6)cyclohexatriene

InChI

InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1+1,2+1,3+1,4+1,5+1,7+1

InChI Key

DGTNSSLYPYDJGL-ZXJNGCBISA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N=C=O

SMILES

C1=CC=C(C=C1)N=C=O

Canonical SMILES

C1=CC=C(C=C1)N=C=O

boiling_point

158-168 °C
BP: 55 °C at 13 mm Hg
325.4 °F

Color/Form

Liquid

density

1.08870 at 25.9 °C/4 °C;  1.0956 at 19.6 °C/4 °C;  1.092 at 15 °C/4 °C;  1.101 at 11.6 °C/4 °C
Density: 1.0956 g/cu cm at 20 °C
Relative density (water = 1): 1.095

flash_point

132 °F (55.5 °C) (Open Cup)
51 °C c.c.
132 °F (open cup)

melting_point

Freezing point: -30 °C
-30 °C
-22 °F

physical_description

Phenyl isocyanate appears as a colorless liquid. About the same density as water. Very toxic by ingestion, inhalation or skin absorption. Very irritating to skin, eyes and mucous membranes.
Liquid
Liquid with an acrid odor;  [Merck Index]
COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
Colorless to yellow liquid with a pungent odor.

Related CAS

27616-41-7

solubility

Decomposes in water, alcohol;  very soluble in ether
Solubility in water: reaction

vapor_density

1.089

vapor_pressure

2.57 [mmHg]
2.57 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.2
2.57 mmHg

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl isocyanate
Reactant of Route 2
Phenyl isocyanate
Reactant of Route 3
Phenyl isocyanate
Reactant of Route 4
Reactant of Route 4
Phenyl isocyanate
Reactant of Route 5
Phenyl isocyanate
Reactant of Route 6
Reactant of Route 6
Phenyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.